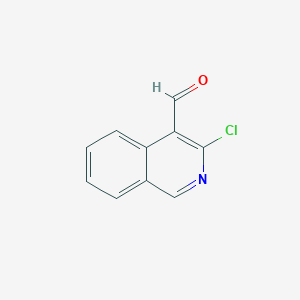
3-Chloroisoquinoline-4-carbaldehyde
Cat. No. B111362
M. Wt: 191.61 g/mol
InChI Key: HMSMGFVSFVMHFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09012450B2
Procedure details


To a mixture of POCl3 (0.73 mL, 7.85 mmol, 3.8 eqiv.) and DMF (0.6 g, 8.16 mmol, 4.0 equiv.) in THF was added 1,2-dihydroisoquinolin-3-(4H)-one at 0° C. in portions for 5 min. The mixture was continued to stir at 0° C. for 1 h and poured into a mixture of 2 N NaOH (20 mL), ice (20 g), and toluene (20 mL). The organic phase was separated and the aqueous layer was extracted with toluene one more time. The combined organic layer was washed with water, dried over Na2SO4, and concentrated to half of its volume at low temperature in vacuo. To this mixture was added 2 N H2SO4 (20 mL) under vigorous stirring followed by ground KMnO4 in portions. The mixture was continued to stir for another 4 h. The organic phase was separated, dried over Na2SO4, and concentrated to give 3-chloroisoquinoline-4-carbaldehyde (220 mg, 50% pure) as a oil, which was used for next step without further purification. LRMS (M+H+) m/z 192.0.





[Compound]
Name
ice
Quantity
20 g
Type
reactant
Reaction Step Three


Yield
50%
Identifiers


|
REACTION_CXSMILES
|
O=P(Cl)(Cl)[Cl:3].C[N:7]([CH:9]=O)[CH3:8].C1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH2:14][C:13](=[O:21])N1.[OH-].[Na+]>C1COCC1.C1(C)C=CC=CC=1>[Cl:3][C:8]1[N:7]=[CH:9][C:20]2[C:15]([C:14]=1[CH:13]=[O:21])=[CH:16][CH:17]=[CH:18][CH:19]=2 |f:3.4|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1NC(CC2=CC=CC=C12)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir at 0° C. for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with toluene one more time
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layer was washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to half of its volume at low temperature in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To this mixture was added 2 N H2SO4 (20 mL)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
under vigorous stirring
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
to stir for another 4 h
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1N=CC2=CC=CC=C2C1C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 220 mg | |
| YIELD: PERCENTYIELD | 50% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
